N-(2,4-dimethoxybenzyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxybenzyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.
Scientific Research Applications
Synthesis and Characterization
The compound’s synthesis involves a series of steps, starting with the conversion of variously substituted organic acids into corresponding esters, hydrazides, 5-substituted-1,3,4-oxadiazole-2-thiols, 5-substituted-1,2,4-triazole-2-thiols, and finally, 5-substituted-1,3,4-oxadiazole-2-thioesters. The structures of the synthesized compounds are established through physicochemical and spectroscopic methods .
Antifungal Activity
The compound has been evaluated for its in vitro antifungal activity. Some of the tested derivatives exhibit significant antifungal properties compared to a terbinafine standard. This finding suggests potential applications in combating fungal infections .
Medicinal Applications
While not explicitly mentioned in the literature, the compound’s structure suggests it could be explored for medicinal purposes. Its triazole and oxadiazole moieties are known to have diverse biological activities, including antimicrobial, sedative, anti-convulsant, and anti-inflammatory properties . Further research could investigate its potential as a drug candidate.
Industrial and Agricultural Uses
Although specific applications are not detailed, 1,2,4-triazoles and their derivatives play essential roles in industry and agriculture. These compounds have been utilized in various contexts, such as herbicides, fungicides, and growth regulators . The compound’s unique structure may offer novel opportunities in these fields.
Molecular Target Interaction
Molecular docking studies could explore the compound’s ability to bind to lanosterol 14α-demethylase (CYP51), a molecular target for clinically used azole antifungals . Understanding its interaction with biological targets could guide drug development.
Future Research Directions
Given its intriguing structure and potential biological activities, further investigations are warranted. Researchers could explore its pharmacological effects, toxicity profile, and potential therapeutic applications. Additionally, studies on its mechanism of action and interactions with cellular components would enhance our understanding .
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole moiety are known to have diverse biological activities . They can interact with various enzymes and receptors in the body, but the specific target would depend on the exact structure of the compound.
Mode of Action
The mode of action of such compounds can vary widely. For instance, some 1,2,3-triazole derivatives are known to inhibit certain enzymes, thereby affecting the metabolic processes that these enzymes are involved in .
properties
IUPAC Name |
5-amino-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-13-7-5-6-8-16(13)25-22(30)20-21(24)29(28-27-20)12-17-14(2)33-23(26-17)15-9-10-18(31-3)19(11-15)32-4/h5-11H,12,24H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTRXYSBEPMUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C=C4)OC)OC)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.